RS-1269 acts as a CC chemokine receptor 4 (CCR4) antagonist. [ [] ] CCR4, primarily found on T helper 2 (Th2) cells, plays a role in immune responses by binding to chemokines CCL17 and CCL22. [ [] ] By blocking CCR4, RS-1269 inhibits the binding of these chemokines, thus suppressing the migration and activation of Th2 cells, ultimately mitigating inflammatory processes. [ [] ]
Studies indicate that RS-1269 demonstrates promising anti-inflammatory activity. [ [] ] It significantly reduced ovalbumin-induced ear swelling in mice, suggesting potential therapeutic benefits for atopic dermatitis. [ [] ] Furthermore, RS-1269 effectively inhibited the production of tumor necrosis factor-alpha (TNF-α) in a lipopolysaccharide-induced endotoxic shock model in mice, highlighting its potential for treating inflammatory diseases. [ [] ]
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7